

# Application Notes and Protocols: PRDM16 Immunohistochemistry in Adipose Tissue

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## Compound of Interest

Compound Name: *Dim16*

Cat. No.: *B12374133*

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## Introduction

PRDM16 (PR domain containing 16) is a critical transcriptional co-regulator that plays a pivotal role in the differentiation and function of brown and beige adipose tissue. It acts as a key determinant in the cell fate switch between skeletal muscle and brown adipocytes, promoting the development of thermogenic fat cells.<sup>[1][2]</sup> The study of PRDM16 expression and localization within adipose tissue is crucial for understanding the mechanisms of thermogenesis and developing therapeutic strategies for obesity and related metabolic disorders.<sup>[1][3]</sup> These application notes provide a detailed protocol for the immunohistochemical staining of PRDM16 in paraffin-embedded adipose tissue, facilitating the investigation of its role in metabolic research.

## Product Information

These protocols are optimized for the use of a well-characterized polyclonal antibody against PRDM16.

Parameter	Specification
Product Name	Anti-PRDM16 Antibody
Supplier	Abcam
Catalog Number	ab106410
Host Species	Rabbit
Clonality	Polyclonal
Tested Applications	Western Blot (WB), Immunohistochemistry (Paraffin) (IHC-P)
Species Reactivity	Human, Mouse, Rat

## Experimental Protocols

This section details the step-by-step procedure for PRDM16 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) adipose tissue.

### I. Sample Preparation and Fixation

- Tissue Collection: Excise adipose tissue samples (e.g., subcutaneous or brown adipose tissue) and immediately proceed to fixation to prevent degradation.
- Fixation: Immerse the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
- Dehydration: Following fixation, dehydrate the tissue through a series of graded ethanol solutions:
  - 70% ethanol: 2 changes, 1 hour each
  - 95% ethanol: 2 changes, 1 hour each
  - 100% ethanol: 3 changes, 1 hour each

- Clearing: Clear the dehydrated tissue by immersing it in xylene or a xylene substitute for 2 changes, 1 hour each.
- Paraffin Infiltration: Infiltrate the cleared tissue with molten paraffin wax at 56-60°C. Perform at least two changes of paraffin, each for 1-2 hours.
- Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.

## II. Sectioning and Mounting

- Sectioning: Cut 5-8  $\mu$ m thick sections from the paraffin block using a microtome. Thinner sections are recommended for fatty tissues to improve adhesion.
- Floating: Float the sections in a warm water bath (40-45°C) to flatten them.
- Mounting: Mount the sections onto positively charged microscope slides.
- Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure adherence.

## III. Deparaffinization and Rehydration

- Deparaffinization:
  - Xylene (or substitute): 2 changes, 5-10 minutes each
- Rehydration:
  - 100% Ethanol: 2 changes, 3-5 minutes each
  - 95% Ethanol: 1 change, 3 minutes
  - 70% Ethanol: 1 change, 3 minutes
  - Distilled Water: Rinse for 5 minutes

## IV. Antigen Retrieval

- Method: Heat-Induced Epitope Retrieval (HIER) is recommended for PRDM16.

- Solution: Prepare a 10 mM Sodium Citrate buffer, pH 6.0.
- Procedure:
  - Preheat the citrate buffer in a pressure cooker, steamer, or water bath to 95-100°C.
  - Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
  - Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
  - Rinse the slides with distilled water and then with a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).

## V. Immunohistochemical Staining

- Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.
- Blocking: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the anti-PRDM16 antibody (Abcam, ab106410) in the blocking solution. A starting dilution of 1:500 to 1:1000 is recommended, but optimal dilution should be determined by the user.
  - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse the slides with wash buffer (3 changes, 5 minutes each).
  - Incubate with a biotinylated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

- Signal Amplification:
  - Rinse the slides with wash buffer (3 changes, 5 minutes each).
  - Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature, following the manufacturer's protocol.
- Chromogen Detection:
  - Rinse the slides with wash buffer (3 changes, 5 minutes each).
  - Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible. Monitor the reaction under a microscope.
  - Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
  - Counterstain the sections with hematoxylin for 30-60 seconds.
  - "Blue" the sections in running tap water.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
  - Clear in xylene.
  - Mount a coverslip using a permanent mounting medium.

## Data Presentation

The following tables summarize the key quantitative parameters for the PRDM16 immunohistochemistry protocol.

Table 1: Antibody Dilution and Incubation

Parameter	Recommended Range	Starting Point	Notes
Primary Antibody Dilution	1:250 - 1:2000	1:500	Optimal dilution should be determined empirically.
Primary Antibody Incubation	12-18 hours	Overnight	Incubation at 4°C is recommended to reduce background.
Secondary Antibody Dilution	Per manufacturer's recommendation	-	Follow the instructions provided with the secondary antibody kit.
Secondary Antibody Incubation	30-60 minutes	1 hour	At room temperature.

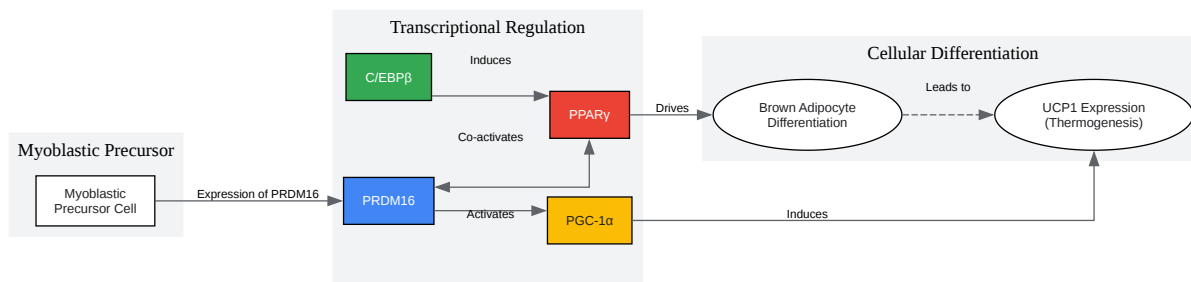
Table 2: Reagent and Buffer Compositions

Reagent/Buffer	Composition	pH
10% Neutral Buffered Formalin	4% Formaldehyde in Phosphate Buffer	7.0
Sodium Citrate Buffer	10 mM Sodium Citrate	6.0
Wash Buffer (TBS-T)	Tris-Buffered Saline with 0.05% Tween-20	7.4-7.6
Blocking Solution	5% Normal Goat Serum in Wash Buffer	-

## Visualization of Pathways and Workflows

### PRDM16 Signaling in Adipocyte Differentiation

PRDM16 is a central regulator of adipocyte differentiation, acting in concert with other key transcription factors to promote the brown fat lineage.

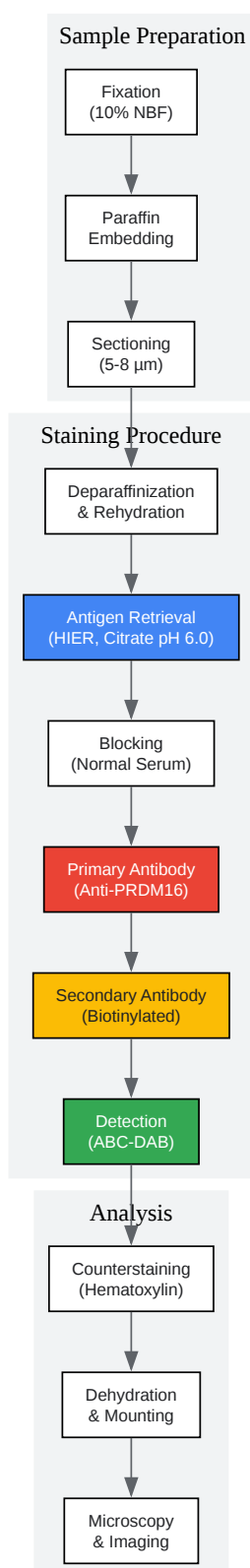


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Caption: PRDM16 signaling pathway in brown adipocyte differentiation.

## Experimental Workflow for PRDM16 Immunohistochemistry

The following diagram outlines the major steps in the immunohistochemical staining protocol for PRDM16 in adipose tissue.



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Caption: Experimental workflow for PRDM16 immunohistochemistry.



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## References

- 1. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 2. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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